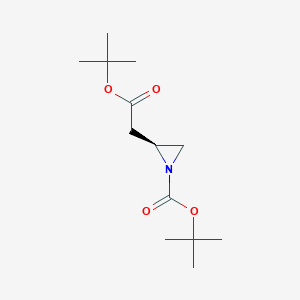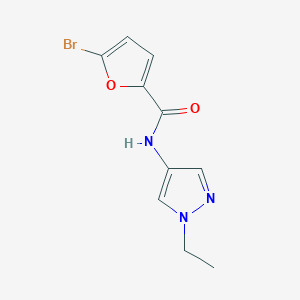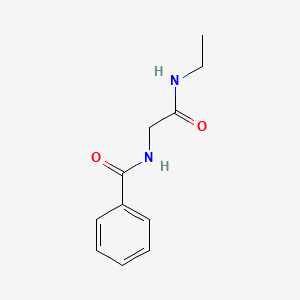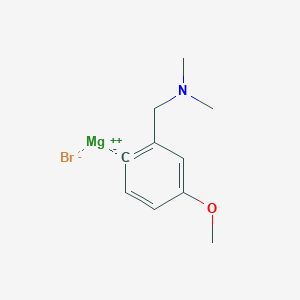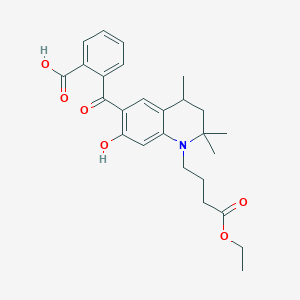
2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is known for its diverse biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the alkylation of a quinoline derivative with 4-ethoxy-4-oxobutyl bromide, followed by hydrolysis and subsequent coupling with benzoic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinoline ketones, while reduction of the carbonyl groups can produce quinoline alcohols .
Applications De Recherche Scientifique
2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester
- 2-[(4-Ethoxy-4-oxobutyl)(methoxycarbonyl)amino]benzenesulfonic acid
Uniqueness
2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid is unique due to its specific structural features, including the quinoline core and the combination of functional groups. This uniqueness contributes to its diverse range of applications and potential biological activities .
Propriétés
Formule moléculaire |
C26H31NO6 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
2-[1-(4-ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-3,4-dihydroquinoline-6-carbonyl]benzoic acid |
InChI |
InChI=1S/C26H31NO6/c1-5-33-23(29)11-8-12-27-21-14-22(28)20(13-19(21)16(2)15-26(27,3)4)24(30)17-9-6-7-10-18(17)25(31)32/h6-7,9-10,13-14,16,28H,5,8,11-12,15H2,1-4H3,(H,31,32) |
Clé InChI |
XHXMGYSBDWIMSP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCN1C2=CC(=C(C=C2C(CC1(C)C)C)C(=O)C3=CC=CC=C3C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







